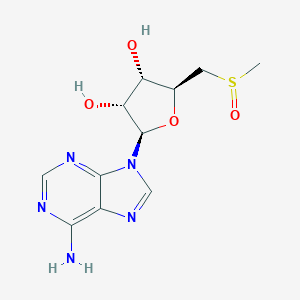

Methylthioadenosine sulfoxide

Overview

Description

Scientific Research Applications

Antiproliferative Effects on Cancer Cells

Methylthioadenosine sulfoxide: has been studied for its antiproliferative effects on various cancer cell systems. Research indicates that it can inhibit the proliferation of cells, such as in the case of Friend erythroleukemic cells, where it was shown to inhibit differentiation induced by dimethyl sulfoxide . This suggests a potential application in cancer therapy, particularly in leukemia, by controlling the growth and differentiation of malignant cells.

Tumor Suppression and Apoptosis Induction

Studies have shown that Methylthioadenosine sulfoxide can suppress tumor growth by inhibiting cell proliferation, invasion, and inducing apoptosis . It also helps in controlling the inflammatory micro-environments of tumor tissues, which is crucial in cancer treatment. This compound’s ability to regulate these cellular processes makes it a candidate for further research in cancer therapeutics.

Melanoma Treatment

In the context of melanoma, Methylthioadenosine sulfoxide has demonstrated differential effects on normal and transformed cells. It promotes anti-proliferative and pro-apoptotic responses, which are essential in the treatment of this aggressive form of skin cancer . The compound’s selective action on melanoma cells over normal cells presents a promising avenue for targeted therapy.

Mechanism of Action

Target of Action

Methylthioadenosine sulfoxide, also known as 5’-Deoxy-5’-S-adenosylmethyl sulfoxide, has been shown to have differential effects on normal and transformed cells . It has been demonstrated to inhibit melanoma cell proliferation and promote remyelination by inducing oligodendrocyte differentiation .

Mode of Action

Methylthioadenosine sulfoxide interacts with its targets in a way that promotes anti-proliferative and pro-apoptotic responses . It inhibits the phosphorylation of Akt and S6 ribosomal protein and induces the down-regulation of cyclin D1 . This results in a cytostatic rather than pro-apoptotic effect .

Biochemical Pathways

The compound is a metabolite of the polyamine pathway, which modulates methyltransferase activity, thereby influencing DNA and protein methylation . It is formed from decarboxylated S-adenosylmethionine in the biosynthesis of spermidine and spermine . It is also involved in the methionine salvage pathway .

Pharmacokinetics

It is known that the molecule originates from s-adenosylmethionine (adomet) through several metabolic pathways .

Result of Action

The compound has been shown to inhibit melanoma cell proliferation and in vivo tumor growth, particularly in BRAF mutant melanoma cells . It also promotes remyelination by increasing the number of mature myelinating oligodendrocytes .

Action Environment

The action, efficacy, and stability of Methylthioadenosine sulfoxide can be influenced by various environmental factors. For instance, it has been shown to produce neuroprotection in models of inflammation, ischemia, and epilepsy . .

properties

IUPAC Name |

(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(methylsulfinylmethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O4S/c1-21(19)2-5-7(17)8(18)11(20-5)16-4-15-6-9(12)13-3-14-10(6)16/h3-5,7-8,11,17-18H,2H2,1H3,(H2,12,13,14)/t5-,7-,8-,11-,21?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXOJULRVRHWMGT-JLQSGANNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50955455 | |

| Record name | 9-[5-Deoxy-5-(methanesulfinyl)pentofuranosyl]-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50955455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3387-65-3 | |

| Record name | 5′-Deoxy-5′-(methylsulfinyl)adenosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3387-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylthioadenosine sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003387653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-[5-Deoxy-5-(methanesulfinyl)pentofuranosyl]-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50955455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

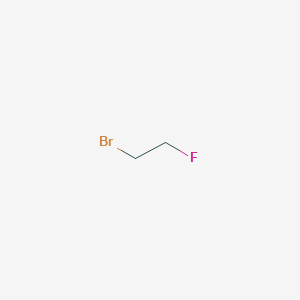

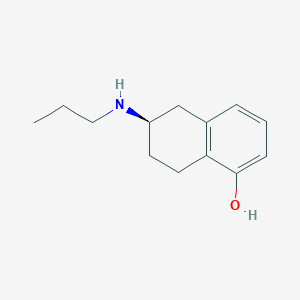

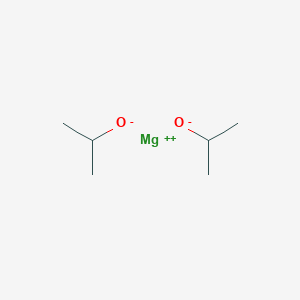

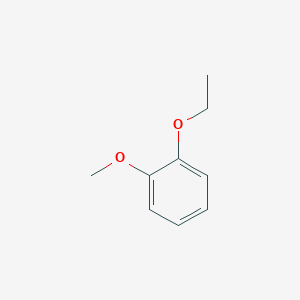

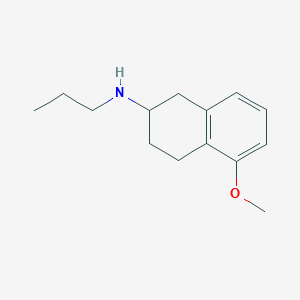

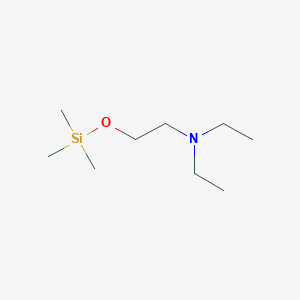

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Fluorobenzo-[2,1,3]-thiadiazole](/img/structure/B107291.png)